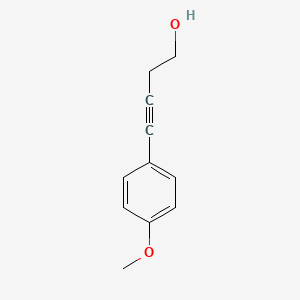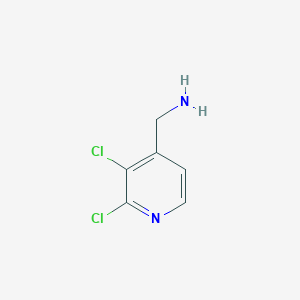
Methyl (4-(2-chloroacetyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-(2-chloroacetyl)phenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a 2-chloroacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(2-chloroacetyl)phenyl)carbamate can be achieved through several methods. One common approach involves the acylation of methyl phenylcarbamate with 2-chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Another method involves the use of polyphosphoric acid (PPA) as a catalyst. In this approach, methyl phenylcarbamate is acylated with acetic anhydride in PPA at 50-55°C for 3 hours. This method is regioselective, leading to the formation of the desired product in good yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Common industrial methods include the use of acylation reactions with appropriate catalysts and reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4-(2-chloroacetyl)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield alcohols or amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield N-substituted carbamates, while oxidation reactions can produce corresponding oxides or ketones.
Aplicaciones Científicas De Investigación
Methyl (4-(2-chloroacetyl)phenyl)carbamate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Industrial Processes: It is employed in the production of specialty chemicals and materials.
Biological Studies: The compound is used in research to study its effects on biological systems and its potential as a bioactive agent.
Mecanismo De Acción
The mechanism of action of methyl (4-(2-chloroacetyl)phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloroacetyl group can also participate in electrophilic reactions, further contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Methyl (4-(2-chloroacetyl)phenyl)carbamate can be compared with other similar compounds, such as:
Methyl (4-acetyl)phenylcarbamate: Lacks the chloroacetyl group, leading to different reactivity and applications.
Methyl (4-(2-bromoacetyl)phenyl)carbamate: Contains a bromoacetyl group instead of a chloroacetyl group, resulting in different chemical properties and reactivity.
Methyl (4-(2-dimethylamino-2-oxoacetyl)phenyl)carbamate:
Propiedades
Fórmula molecular |
C10H10ClNO3 |
|---|---|
Peso molecular |
227.64 g/mol |
Nombre IUPAC |
methyl N-[4-(2-chloroacetyl)phenyl]carbamate |
InChI |
InChI=1S/C10H10ClNO3/c1-15-10(14)12-8-4-2-7(3-5-8)9(13)6-11/h2-5H,6H2,1H3,(H,12,14) |
Clave InChI |
JUJPMCXMUAOQIT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=CC=C(C=C1)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B13992078.png)


![(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid](/img/structure/B13992104.png)





![4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid](/img/structure/B13992164.png)



